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Compound of Interest

Compound Name: Tenofovir hydrate

Cat. No.: B1662510 Get Quote

This document provides detailed application notes and protocols for the quantitative analysis of

tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF),

using High-Performance Liquid Chromatography (HPLC). These methods are designed for

researchers, scientists, and drug development professionals involved in the quality control and

analysis of tenofovir in various forms, including bulk drug substances and pharmaceutical

formulations.

Introduction
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) widely used in the treatment of

HIV and Hepatitis B infections. Accurate and reliable analytical methods are crucial for ensuring

the quality, efficacy, and safety of tenofovir-containing drug products. HPLC is a powerful and

versatile technique that is well-suited for the separation, identification, and quantification of

tenofovir and its related compounds. The protocols outlined below describe validated reverse-

phase HPLC (RP-HPLC) methods that are simple, accurate, precise, and sensitive.

Method 1: RP-HPLC Analysis of Tenofovir Disoproxil
Fumarate (TDF) in Bulk and Pharmaceutical Dosage
Forms

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1662510?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This method is applicable for the routine quality control analysis of Tenofovir Disoproxil

Fumarate in its pure form and in tablet formulations.

Quantitative Data Summary
Parameter Result

Mobile Phase
Methanol and Phosphate Buffer (pH 5.0) (90:10

v/v)[1]

Column Hyper ODS2 C18[1]

Flow Rate 1.2 mL/min[1]

Detection Wavelength 260 nm[1]

Retention Time 2.1 min[1]

Linearity Range 20-110 µg/mL[1]

% Recovery 99.7% (Standard), 96.32% (Tablets)[1]

% RSD (Precision) 0.7%[1]

Experimental Protocol
1. Preparation of Mobile Phase:

Prepare a phosphate buffer and adjust the pH to 5.0.

Mix HPLC grade methanol and the phosphate buffer in a ratio of 90:10 (v/v).

Sonicate the mixture for 30 minutes to degas the solution.

Filter the mobile phase through a 0.45 µm membrane filter.[1]

2. Preparation of Standard Stock Solution:

Accurately weigh 100 mg of Tenofovir Disoproxil Fumarate reference standard and transfer it

to a 100 mL volumetric flask.

Dissolve the standard in HPLC grade methanol to obtain a concentration of 1 mg/mL.
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Sonicate the solution to ensure complete dissolution.[1]

3. Preparation of Working Standard Solutions:

From the stock solution, prepare a series of dilutions in the concentration range of 20-110

µg/mL using methanol as the diluent.[1]

4. Preparation of Sample Solution (Tablets):

Weigh and finely powder 20 tablets.

Accurately weigh a quantity of the powder equivalent to the average tablet weight and

transfer it to a suitable volumetric flask.

Add a sufficient volume of methanol, sonicate to dissolve the drug, and then dilute to the

mark with methanol to achieve a concentration within the linearity range.

Filter the solution through a 0.45 µm PVDF membrane filter.[1]

5. Chromatographic Analysis:

Set up the HPLC system with the specified column and mobile phase.

Set the flow rate to 1.2 mL/min and the UV detector to 260 nm.[1]

Inject 20 µL of the blank (methanol), standard solutions, and sample solution into the

chromatograph.

Record the chromatograms and measure the peak areas.

6. Data Analysis:

Construct a calibration curve by plotting the peak area of the standard solutions against their

respective concentrations.

Determine the concentration of tenofovir in the sample solution from the calibration curve.

Calculate the amount of tenofovir per tablet.
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Caption: Workflow for HPLC analysis of Tenofovir Disoproxil Fumarate.

Method 2: Stability-Indicating RP-HPLC Assay for
Tenofovir Alafenamide Fumarate (TAF) in Tablet
Formulation
This isocratic method is designed for the assay of Tenofovir Alafenamide Fumarate in tablet

formulations and can be used in stability studies.

Quantitative Data Summary
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Parameter Result

Mobile Phase
0.1% Trifluoroacetic Acid : Acetonitrile (65:35

v/v)[2]

Column Syncronis C18 (250 x 4.6 mm, 5µm)[2]

Flow Rate 1.0 mL/min[2]

Detection Wavelength Not explicitly stated, but UV detection is used.

Retention Time 5.8 min[2]

Linearity Range 30-80 µg/mL[2]

Correlation Coefficient (r) 0.997[2]

Tailing Factor 1.03[2]

Theoretical Plates 12110[2]

Experimental Protocol
1. Preparation of Mobile Phase:

Prepare a 0.1% solution of trifluoroacetic acid in HPLC grade water.

Mix the 0.1% trifluoroacetic acid solution and acetonitrile in a ratio of 65:35 (v/v).

Degas the mobile phase by sonication before use.[2]

2. Preparation of Standard Stock Solution:

Accurately weigh a suitable amount of Tenofovir Alafenamide Fumarate reference standard

and dissolve it in the mobile phase to obtain a known concentration.

3. Preparation of Working Standard Solutions:

Prepare a series of dilutions from the stock solution in the concentration range of 30-80

µg/mL using the mobile phase as the diluent.[2]

4. Preparation of Sample Solution (Tablets):
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Weigh and powder a sufficient number of tablets.

Transfer an amount of powder equivalent to a known amount of TAF into a volumetric flask.

Add the mobile phase, sonicate to ensure complete dissolution of the drug, and then dilute to

the mark with the mobile phase to achieve a concentration within the linearity range.

Filter the resulting solution.

5. Chromatographic Analysis:

Equilibrate the Syncronis C18 column with the mobile phase at a flow rate of 1.0 mL/min.[2]

Set the UV detector to an appropriate wavelength for TAF detection.

Inject the blank, standard solutions, and sample solution into the HPLC system.

Record the chromatograms.

6. Data Analysis:

Plot a calibration curve of peak area versus concentration for the standard solutions.

Determine the concentration of TAF in the sample solution using the calibration curve.

Perform forced degradation studies by exposing the drug to acid, alkali, and oxidative

conditions to demonstrate the stability-indicating nature of the method.[2]

Logical Relationship of Key HPLC Parameters

Mobile Phase
Composition

Retention TimeResolution

Stationary Phase
(C18 Column)

Peak Shape
(Tailing, Plates)

Flow Rate Detection
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Caption: Key parameters influencing HPLC separation of Tenofovir.

Method 3: RP-HPLC Method for Simultaneous
Estimation of Tenofovir Disoproxil Fumarate,
Lamivudine, and Efavirenz in a Combined Tablet
Dosage Form
This method is suitable for the quality control of a fixed-dose combination tablet containing

TDF, Lamivudine, and Efavirenz.

Quantitative Data Summary
Parameter Result

Mobile Phase
Methanol and Phosphate Buffer (pH 5.0) (70:30

v/v)[3]

Column Kromasil C18 (150 mm × 4.6 mm, 5 µm)[3]

Flow Rate 1.0 mL/min[3]

Detection Wavelength 254 nm[3]

Column Temperature 40°C[3]

Retention Times
Lamivudine: 2.76 min, TDF: 3.96 min, Efavirenz:

10.5 min[3]

Linearity Ranges
TDF: 1–6 µg/mL, Lamivudine: 1–6 µg/mL,

Efavirenz: 2–12 µg/mL[3]

% Recovery
TDF: 99.57–101.42%, Lamivudine: 99.46–

101.36%, Efavirenz: 99.96–100.87%[3]

Experimental Protocol
1. Preparation of Mobile Phase:
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Prepare a 10 mM sodium dihydrogen orthophosphate buffer and adjust the pH to 5.0 with a

10% solution of orthophosphoric acid.

Mix methanol and the phosphate buffer in a ratio of 70:30 (v/v).

Degas the mobile phase before use.[3]

2. Preparation of Standard Stock Solution:

Accurately weigh and transfer 10 mg each of Lamivudine and TDF, and 20 mg of Efavirenz

into a 100 mL volumetric flask.

Dissolve in 60 mL of methanol by sonication and then dilute to the mark with methanol.

3. Preparation of Working Standard Solution:

Make suitable dilutions of the stock solution with the diluent to prepare a standard solution

containing 3 µg/mL each of Lamivudine and TDF, and 6 µg/mL of Efavirenz.[3]

4. Preparation of Sample Solution (Combined Tablets):

Weigh and finely powder 20 tablets.

Transfer a quantity of powder equivalent to 10 mg of Lamivudine, 10 mg of TDF, and 20 mg

of Efavirenz into a 100 mL volumetric flask.

Add 60 mL of methanol, sonicate to dissolve, and then dilute to the mark with methanol.

Filter the solution through a Whatman filter paper.

Make appropriate dilutions with the diluent to obtain final concentrations of 3 µg/mL for

Lamivudine and TDF, and 6 µg/mL for Efavirenz.[3]

5. Chromatographic Analysis:

Set up the HPLC system with the Kromasil C18 column and maintain the column

temperature at 40°C.[3]
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Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.

Set the UV detector to 254 nm.[3]

Inject the standard and sample solutions.

6. Data Analysis:

Identify and quantify the peaks for Lamivudine, TDF, and Efavirenz based on their retention

times.

Calculate the amount of each drug in the tablet formulation.

Conclusion
The HPLC methods described provide reliable and robust procedures for the analysis of

tenofovir and its prodrugs in various contexts. The choice of method will depend on the specific

analytical requirements, such as the dosage form, the presence of other active pharmaceutical

ingredients, and the need for stability-indicating assays. Proper validation of these methods in

the user's laboratory is essential to ensure accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1662510#high-performance-liquid-
chromatography-hplc-analysis-of-tenofovir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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